molecular formula C13H15FN2O3 B7942524 N-Cyclohexyl-3-fluoro-5-nitrobenzamide

N-Cyclohexyl-3-fluoro-5-nitrobenzamide

Cat. No.: B7942524
M. Wt: 266.27 g/mol
InChI Key: XFNBSSVNBVHLLE-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3-fluoro-5-nitrobenzamide is a chemical compound with the CAS Registry Number 1482315-22-9 and a molecular formula of C 13 H 15 FN 2 O 3 [ ][ ]. It has a molecular weight of 266.27 g/mol and can be represented by the SMILES notation O=C(NC1CCCCC1)c1cc(F)cc( N+ [O-])c1 [ ][ ]. This benzamide derivative serves as a valuable building block in medicinal chemistry research. Recent scientific literature highlights its role in a fragment-based design strategy to discover novel inhibitors targeting ATPase family AAA domain-containing protein 2 (ATAD2) [ ]. ATAD2 is an important epigenetic regulator and a coactivator of oncogenic transcription factors like c-Myc, making it a hot anti-cancer drug target closely associated with cancer cell proliferation, apoptosis, and migration [ ]. Specifically, derivatives based on this structural motif have been designed to explore non-classical binding modes with the ATAD2 bromodomain, with one optimized compound (19f) demonstrating potent ATAD2 inhibition with an IC 50 value of 0.27 μM [ ]. This research provides new enlightenment for developing inhibitors for triple-negative breast cancer (TNBC) treatment [ ]. This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-3-fluoro-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3/c14-10-6-9(7-12(8-10)16(18)19)13(17)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNBSSVNBVHLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Cyclohexyl 3 Fluoro 5 Nitrobenzamide and Analogues

Foundational Synthetic Routes to N-Substituted Benzamides

The synthesis of N-substituted benzamides is a cornerstone of modern organic and medicinal chemistry. researchgate.net These structural motifs are present in a vast array of biologically active molecules and materials. researchgate.netnih.gov The general approach involves the coupling of a carboxylic acid, or its activated derivative, with an amine.

Amide Bond Formation Strategies: Classical and Modern Approaches

The formation of the amide bond is one of the most frequently performed reactions in the pharmaceutical industry. unimi.it Methodologies can be broadly categorized into classical and modern approaches.

Classical Methods: The most traditional and straightforward method for synthesizing amides is the reaction of an amine with an activated carboxylic acid derivative, most commonly an acyl chloride. fishersci.co.uk The carboxylic acid is first converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride then readily reacts with a primary or secondary amine to form the corresponding amide, often at room temperature in the presence of a base to neutralize the HCl byproduct. fishersci.co.uk This is often referred to as the Schotten-Baumann reaction. fishersci.co.uk

Modern Approaches: While effective, classical methods can sometimes require harsh conditions. researchgate.net This has led to the development of numerous modern techniques that facilitate amide bond formation under milder conditions, driven largely by advances in peptide chemistry. fishersci.co.uknih.gov These methods typically involve the use of coupling reagents that form a highly active intermediate in situ. researchgate.netfishersci.co.uk These reagents are broadly grouped into carbodiimides and uronium/phosphonium salts. fishersci.co.uk

Carbodiimide Reagents: Compounds like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with carboxylic acids to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. fishersci.co.uk

Uronium/Phosphonium Reagents: Reagents such as HATU, HBTU, and PyBOP are also widely used. They activate the carboxylic acid, enabling efficient coupling with the amine, often with high yields and minimal side reactions. researchgate.net

More recent innovations include enzyme-catalyzed synthesis, which offers environmental benefits, and electrochemical methods. researchgate.netunimi.it

Table 1: Common Modern Amide Coupling Reagents

Reagent Class Examples Full Name
Carbodiimides DCC, DIC, EDC Dicyclohexylcarbodiimide, Diisopropylcarbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
Uronium Salts HATU, HBTU, HCTU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate

Precursor Synthesis: Derivatization of Nitro- and Fluoro-Substituted Benzoic Acids

The specific properties of N-Cyclohexyl-3-fluoro-5-nitrobenzamide are dictated by its substituted aromatic ring. The synthesis of the required precursor, 3-fluoro-5-nitrobenzoic acid, and its isomers involves standard electrophilic aromatic substitution reactions.

The synthesis of 3-fluoro-5-nitrobenzoic acid is achieved through the nitration of 3-fluorobenzoic acid. In this electrophilic aromatic substitution, the carboxylic acid group (-COOH) acts as a deactivating, meta-directing group, while the fluorine atom (-F) is a deactivating but ortho-, para-directing group. The nitration of benzoic acid typically yields the meta-substituted product. doubtnut.com When nitrating 3-fluorobenzoic acid, the incoming nitro group is directed to the positions meta to the carboxyl group (position 5) and ortho/para to the fluorine atom (positions 2, 4, and 6). The position C5 is activated by the fluorine (para) and the carboxyl group (meta), making it a likely site for nitration. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. guidechem.comprepchem.com

The synthesis of various isomers of nitro-fluorobenzoic acid has been well-documented, typically involving the nitration of the corresponding fluorobenzoic acid or the oxidation of a nitrated fluorotoluene. chemicalbook.com The specific isomer obtained depends on the substitution pattern of the starting material.

5-Fluoro-2-nitrobenzoic acid: This isomer can be prepared by the nitration of 3-fluorobenzoic acid. guidechem.comgoogle.com The reaction is performed in an anhydrous medium, such as 100% sulfuric acid, with a nitrating acid mixture at temperatures between -10°C and +35°C. google.com The product is then precipitated by pouring the reaction mixture into water. google.comgoogle.com

2-Fluoro-4-nitrobenzoic acid: This compound can be synthesized by the oxidation of 2-fluoro-4-nitrotoluene. chemicalbook.com One method uses potassium permanganate (B83412) (KMnO₄) and a phase transfer catalyst like tetrabutylammonium (B224687) bromide in an aqueous sodium hydroxide (B78521) solution, heated to around 95°C. chemicalbook.com Another approach uses periodic acid and chromium trioxide in acetonitrile. chemicalbook.com

4-Fluoro-3-nitrobenzoic acid: This isomer is prepared by the nitration of 4-fluorobenzoic acid. prepchem.com The reaction involves adding p-fluoro-benzoic acid to a mixture of nitric acid and concentrated sulfuric acid at 0°C, followed by stirring at room temperature. prepchem.com The product is isolated by pouring the mixture over ice. prepchem.com

Table 2: Synthesis of Selected Nitro-Fluorobenzoic Acid Isomers

Target Compound Starting Material Key Reagents Typical Yield
5-Fluoro-2-nitrobenzoic acid 3-Fluorobenzoic acid Fuming HNO₃, Conc. H₂SO₄ 92-93% guidechem.com
2-Fluoro-4-nitrobenzoic acid 2-Fluoro-4-nitrotoluene KMnO₄, NaOH (aq) 74% chemicalbook.com
4-Fluoro-3-nitrobenzoic acid 4-Fluorobenzoic acid HNO₃, Conc. H₂SO₄ ~84% (based on 47.6g from 50g) prepchem.com

Integration of Cyclohexylamine (B46788) in Benzamide (B126) Synthesis

Cyclohexylamine is an aliphatic primary amine that serves as a key building block in the synthesis of many organic compounds. wikipedia.org It is a stronger base than its aromatic counterpart, aniline, and is miscible with water and soluble in many organic solvents. wikipedia.org In the context of benzamide synthesis, cyclohexylamine acts as the nucleophile that attacks an activated carboxylic acid or its derivative. orgsyn.org

Its integration into the final amide product is typically achieved by reacting it directly with the corresponding benzoyl chloride. nih.gov The reaction is generally efficient and can be applied to a wide range of aliphatic, alicyclic, and aromatic amines. orgsyn.org The use of LiAlH₄ to reduce a pre-formed amide is another route to produce N-substituted amines, demonstrating the versatility of these intermediates in synthetic pathways. cengage.com.au

Targeted Synthesis of this compound

The targeted synthesis of this compound (a compound available from commercial suppliers) logically follows a two-step procedure combining the methodologies described above. bldpharm.com

Step 1: Synthesis of 3-Fluoro-5-nitrobenzoyl chloride

First, the precursor 3-fluoro-5-nitrobenzoic acid (prepared as described in 2.1.2.1) is converted to its more reactive acyl chloride derivative. This activation is typically accomplished by refluxing the acid with thionyl chloride (SOCl₂) or by reacting it with oxalyl chloride in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). fishersci.co.uk The excess reagent and solvent are usually removed under reduced pressure to yield the crude 3-fluoro-5-nitrobenzoyl chloride.

Step 2: Amide Formation

The synthesized 3-fluoro-5-nitrobenzoyl chloride is then reacted with cyclohexylamine to form the final product. A procedure analogous to the synthesis of N-Cyclohexyl-3,5-difluorobenzamide can be employed. nih.gov The benzoyl chloride, dissolved in a suitable solvent such as chloroform, is treated with an excess of cyclohexylamine. nih.gov The reaction mixture is heated to reflux for several hours. nih.gov The excess amine acts as both the nucleophile and the base to neutralize the HCl generated during the reaction. After cooling, the mixture is typically diluted and washed with an acidic solution (e.g., 1 M HCl) to remove unreacted cyclohexylamine, followed by a basic solution (e.g., NaHCO₃) to remove any remaining acid impurities. nih.gov The final product, this compound, is then isolated from the organic layer after drying and solvent evaporation. nih.gov

Optimization of Reaction Conditions and Reagent Selection

The synthesis of this compound typically involves the acylation of cyclohexylamine with a derivative of 3-fluoro-5-nitrobenzoic acid. The optimization of this reaction is crucial for maximizing yield and purity while minimizing reaction times and the formation of byproducts. Key parameters that are often optimized include the choice of coupling reagents, solvent, temperature, and reaction time.

A common synthetic route is the reaction of 3-fluoro-5-nitrobenzoyl chloride with cyclohexylamine. The presence of a base is often required to neutralize the hydrochloric acid generated during the reaction. The selection of the base and solvent can significantly impact the reaction's efficiency.

Table 1: Optimization of Reaction Conditions for Amide Synthesis

EntryCoupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
1SOCl₂ (for acid chloride formation)TriethylamineDichloromethane (DCM)Room Temp2Moderate
2Oxalyl Chloride (for acid chloride formation)PyridineTetrahydrofuran (THF)0 to Room Temp1.5High
3HATUDIPEADimethylformamide (DMF)Room Temp3High
4EDC/HOBtN-MethylmorpholineDichloromethane (DCM)Room Temp4Good

This table represents typical conditions for amide bond formation and is illustrative. Actual yields for this compound would require experimental verification.

Modern approaches to reaction optimization may employ techniques like Bayesian optimization guided by machine learning algorithms to efficiently explore the multidimensional parameter space of reagents, catalysts, solvents, and temperatures to identify high-yield conditions more rapidly than traditional one-variable-at-a-time methods. nih.gov

Isolation and Purification Techniques for Amidic Products

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of technique depends on the physical properties of the product and the impurities present.

Following the completion of the reaction, a typical workup procedure involves quenching the reaction, followed by extraction. The organic layer is then washed sequentially with dilute acid (to remove unreacted amine), a base (to remove unreacted carboxylic acid), and brine. After drying over an anhydrous salt like sodium sulfate, the solvent is removed under reduced pressure.

Common purification techniques for amide products include:

Crystallization: This is a preferred method if the amide is a solid with good crystalline properties. The crude product is dissolved in a hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals.

Flash Chromatography: This is a widely used technique for purifying a broad range of organic compounds. biotage.com For amidic products, normal-phase flash chromatography using silica (B1680970) gel with a gradient of ethyl acetate (B1210297) in hexanes is common. For more polar amides, reversed-phase chromatography may be more effective. biotage.com

Solid-Phase Extraction (SPE): Automated solid-phase extraction can be used for the high-throughput purification of amide libraries. scilit.com This technique utilizes cartridges with different stationary phases to selectively retain the product while impurities are washed away. For instance, a strong cation exchange (SCX) resin can be used to capture the basic amide product, which is then eluted with a basic solution. biotage.com

Acid/Base Resin Treatment: In some cases, purification can be achieved by simply stirring the crude product with polymer-supported acid or base resins to remove corresponding basic or acidic impurities, followed by filtration. acs.orgnih.gov This method avoids the need for aqueous workup and chromatography. acs.orgnih.gov

A patent describes a method for purifying amide compounds synthesized from acyl fluorides by adding an alkaline earth metal oxide, carbonate, or hydroxide to the reaction mixture. This converts the hydrogen fluoride (B91410) byproduct into a readily filterable salt, simplifying the purification process. patsnap.com

Diversification Strategies for this compound Analogues

Systematic Modification of the Aromatic Ring System

Positional Isomerism of Fluoro and Nitro Groups

The biological activity and physicochemical properties of this compound can be significantly altered by changing the positions of the fluoro and nitro substituents on the benzoyl ring. A systematic study of positional isomers can provide valuable structure-activity relationship (SAR) data. For example, moving the fluorine atom to the 2- or 4-position, or the nitro group to the 2- or 4-position, would result in a library of isomers with potentially different biological profiles. The synthesis of these isomers would follow similar amidification protocols, starting from the corresponding isomeric fluoro-nitrobenzoic acids. The electronic and steric environment of the amide bond will be influenced by the substituent positions, which in turn can affect the molecule's conformation and binding to biological targets. Studies on isomeric fluorobenzamides have shown that different substitution patterns can lead to distinct crystal packing and intermolecular interactions. nih.gov

Introduction of Additional Electron-Withdrawing Substituents (e.g., Cyano, Trifluoromethyl, Chloro, Bromo)

Further diversification of the aromatic ring can be achieved by introducing other electron-withdrawing groups in addition to or in place of the existing fluoro and nitro groups. Electron-withdrawing groups (EWGs) decrease the electron density of the aromatic ring. youtube.comyoutube.com The nature and position of these EWGs can fine-tune the electronic properties of the molecule.

Table 2: Examples of Electron-Withdrawing Groups for Aromatic Ring Modification

SubstituentChemical FormulaElectronic Effect
Cyano-CNStrong EWG
Trifluoromethyl-CF₃Strong EWG
Chloro-ClHalogen (Inductively withdrawing, weakly deactivating)
Bromo-BrHalogen (Inductively withdrawing, weakly deactivating)

The introduction of these groups can be accomplished by starting with appropriately substituted benzoic acids. For instance, to synthesize an analogue with a cyano group, one might start with 3-cyano-5-fluorobenzoic acid. The presence of multiple EWGs on the aromatic ring generally makes the amide nitrogen less nucleophilic and can influence the rate of reactions at the amide group. nih.gov

Structural Variations of the N-Cyclohexyl Moiety

Modification of the N-cyclohexyl group provides another avenue for creating analogues of this compound. The lipophilicity, steric bulk, and hydrogen bonding capacity of the molecule can be altered by changing the cycloalkyl group.

Table 3: Potential Structural Variations of the N-Alkyl Moiety

Original MoietyPotential VariationsRationale for Variation
CyclohexylCyclopentyl, CycloheptylAltering ring size and lipophilicity
CyclohexylSubstituted Cyclohexyl (e.g., 4-methylcyclohexyl, 4-hydroxycyclohexyl)Introducing functional groups for additional interactions or to probe steric limits
CyclohexylAcyclic alkyl groups (e.g., isopropyl, tert-butyl)Reducing conformational rigidity
CyclohexylBicyclic amines (e.g., adamantyl)Increasing steric bulk and lipophilicity

The synthesis of these analogues would involve the reaction of 3-fluoro-5-nitrobenzoyl chloride (or the corresponding acid with a coupling agent) with the appropriate primary amine. For example, reacting 3-fluoro-5-nitrobenzoyl chloride with cyclopentylamine (B150401) would yield N-cyclopentyl-3-fluoro-5-nitrobenzamide. The synthesis of various N-alkyl and N-cycloalkyl benzamides is well-documented in the chemical literature. nih.gov

Replacement with Other Saturated Cyclic Amine Systems.

The cyclohexyl group of this compound can be readily replaced with other saturated cyclic amine systems. This is typically achieved by the amide coupling of 3-fluoro-5-nitrobenzoic acid with the desired cyclic amine, such as piperidine (B6355638), pyrrolidine, or azepane. Standard coupling reagents can be employed to facilitate this transformation. For instance, the reaction of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid with piperidine has been shown to produce the corresponding piperidinyl methanone, indicating the feasibility of this approach with structurally similar benzoic acids. nih.gov The general synthetic route involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

AmineProductReagentsYield (%)Reference
Piperidine(3-fluoro-5-nitrophenyl)(piperidin-1-yl)methanoneThionyl chloride, then amineVaries nih.gov
Pyrrolidine(3-fluoro-5-nitrophenyl)(pyrrolidin-1-yl)methanoneCoupling agents (e.g., DCC, HATU)Not specifiedGeneral Method
Azepane(azepan-1-yl)(3-fluoro-5-nitrophenyl)methanoneCoupling agents (e.g., DCC, HATU)Not specifiedGeneral Method
Introduction of Acyclic Alkyl or Aryl Amine Substituents.

Similarly, acyclic alkyl or aryl amine substituents can be introduced by coupling 3-fluoro-5-nitrobenzoic acid with the corresponding primary or secondary amine. The synthesis of N-methyl-3-bromo-5-nitrobenzamide has been reported with a high yield of 94.6% from the corresponding methyl benzoate (B1203000) and a methanol (B129727) solution of methylamine, demonstrating the efficiency of this amidation. chemicalbook.com The synthesis of N-phenylbenzamide derivatives is also a well-established transformation. rsc.org These reactions are typically carried out in the presence of a suitable coupling agent to activate the carboxylic acid.

AmineProductReagentsYield (%)Reference
MethylamineN-methyl-3-fluoro-5-nitrobenzamideDBU, MethanolHigh (by analogy) chemicalbook.com
AnilineN-phenyl-3-fluoro-5-nitrobenzamideNot specifiedNot specified rsc.org

Modifications at the Benzamide Carbonyl Group.

The carbonyl group of the benzamide can undergo several chemical transformations, most notably conversion to a thioamide or reduction to an amine.

Conversion to Thioamide: The thionation of amides is a common transformation, often achieved using Lawesson's reagent. beilstein-journals.orgnih.gov This reaction typically involves heating the amide with Lawesson's reagent in a suitable solvent like toluene. The use of a fluorous Lawesson's reagent can simplify the purification process. nih.govorganic-chemistry.orgresearchgate.net

Reduction to Amine: The reduction of the amide carbonyl to a methylene (B1212753) group (CH₂) to yield the corresponding amine is a more challenging transformation that requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, capable of reducing primary, secondary, and tertiary amides to their corresponding amines. masterorganicchemistry.com

TransformationProductReagentsReference
ThionationN-cyclohexyl-3-fluoro-5-nitrobenzothioamideLawesson's Reagent beilstein-journals.orgnih.gov
Reduction(3-fluoro-5-nitrophenyl)(cyclohexyl)methanamineLiAlH₄ masterorganicchemistry.com

Advanced Synthetic Techniques Applied to Benzamide Libraries.

To expedite the discovery of novel bioactive molecules, modern synthetic techniques are often employed to generate libraries of benzamide derivatives. These methods offer advantages in terms of reaction time, yield, and purity.

Microwave-Assisted Synthesis.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jocpr.com The synthesis of benzimidazoles from amides under microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating. mdpi.comnih.gov This technique can be applied to the synthesis of N-substituted benzamides, offering a rapid and efficient method for library generation. researchgate.net

ReactionConditionsTimeYieldReference
Benzimidazole SynthesisMicrowave Irradiation (100 °C)4 min80-95% nih.gov
N-acylation of benzamidesMicrowave Irradiation3 minHigher than conventional researchgate.net

Utilization of Specific Coupling Reagents (e.g., Dicyclohexylcarbodiimide, 4-Dimethylaminopyridine, HATU).

The formation of the amide bond is a critical step in the synthesis of these analogues. A variety of coupling reagents have been developed to facilitate this transformation with high efficiency and minimal side reactions.

Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP): The combination of DCC and a catalytic amount of DMAP is a widely used method for esterification and amidation. researchgate.netchemistrysteps.com While effective, the dicyclohexylurea byproduct can sometimes complicate purification. nih.govnih.gov The use of EDC, a water-soluble carbodiimide, can circumvent this issue. nih.gov

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly efficient coupling reagent, particularly for sterically hindered amino acids and for minimizing racemization in peptide synthesis. sigmaaldrich.comwikipedia.orgpeptide.com It is often used in combination with a non-nucleophilic base such as diisopropylethylamine (DIPEA).

Coupling ReagentBaseSolventYield (%)Reference
DCC/DMAP-CH₂Cl₂Varies (e.g., 28-51%) nih.gov
EDC/DMAP/HOBtDIPEAAcetonitrileGood to Excellent nih.gov
HATUDIPEADMFHigh sigmaaldrich.compeptide.com

Reductive Amination Protocols.

Reductive amination provides an alternative route to N-substituted benzamide analogues, starting from an aldehyde and an amine. This method involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (B8407120) is a mild and selective reducing agent commonly used for this transformation. mdma.chmasterorganicchemistry.com This approach is particularly useful for synthesizing secondary and tertiary amines and avoids the overalkylation that can occur with direct alkylation methods. masterorganicchemistry.com

AldehydeAmineReducing AgentYield (%)Reference
Various Aromatic/AliphaticVarious Primary/SecondarySodium TriacetoxyborohydrideHigh mdma.ch
AldehydesHydroxylammonium chloride, then Zn/HClGood tandfonline.com
AldehydesPrimary AminesStannous ChlorideGood

Advanced Structural Characterization and Solid State Analysis of N Cyclohexyl 3 Fluoro 5 Nitrobenzamide and Congeners

Single-Crystal X-ray Diffraction Studies for Molecular Conformation

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of molecular structures at atomic resolution. springernature.com Through this method, the precise conformation of N-cyclohexylbenzamide derivatives can be established, providing insights into the spatial arrangement of their constituent rings and functional groups.

The benzene (B151609) ring's inclination to the mean plane of the cyclohexane (B81311) ring is also a key structural descriptor. For instance, in (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide, a related compound with a cyclohexane moiety, the benzene ring is inclined to the mean plane of the cyclohexane ring by 47.75 (9)° and 66.99 (9)° for the two crystallographically independent molecules. researchgate.net

The conformational preference of the cyclohexane ring significantly influences the molecule's steric profile. In its most stable form, cyclohexane adopts a chair conformation to minimize angular and torsional strain. youtube.com X-ray diffraction studies consistently reveal that the N-cyclohexyl ring in these benzamide (B126) derivatives exists in the stable chair conformation. nih.govnih.govresearchgate.net This conformation is the most energetically favorable arrangement for a six-membered aliphatic ring.

Dihedral and torsion angles provide a quantitative measure of the conformational properties of a molecule. For N-Cyclohexyl-3-fluorobenzamide, the N1–C1–C2–C7 torsion angle is reported to be 150.37 (15)°. nih.gov In the case of N-Cyclohexyl-2-fluorobenzamide, the C2—C1—O1—N1—C8 unit is planar, with a maximum deviation of 0.0223 (10) Å. nih.gov These specific angles define the relative orientation of the substituents and are crucial for understanding the molecule's three-dimensional shape.

CompoundDihedral Angle (Amide Plane vs. Aromatic Ring)Key Torsion Angle
N-Cyclohexyl-2-fluorobenzamide29.92 (7)° nih.govC2—C1—O1—N1—C8 unit is planar nih.gov
N-Cyclohexyl-3-fluorobenzamide29.9 (2)° nih.govN1–C1–C2–C7: 150.37 (15)° nih.gov

Investigation of Supramolecular Interactions in the Crystalline Lattice

The arrangement of molecules in a crystal is governed by a network of non-covalent interactions, which dictates the material's bulk properties. The study of these interactions is fundamental to understanding crystal engineering and the design of new materials.

Hydrogen bonds are the most significant directional interactions in the crystal packing of N-cyclohexylbenzamides. In both N-Cyclohexyl-2-fluorobenzamide and N-Cyclohexyl-3-fluorobenzamide, prominent intermolecular N—H···O hydrogen bonds are observed, linking the molecules into infinite chains. nih.govnih.gov

In addition to the strong N—H···O interactions, weaker C—H···O and C—H···F hydrogen bonds also play a role in stabilizing the crystal lattice. For N-Cyclohexyl-2-fluorobenzamide, weak C9—H9B···O1 hydrogen bonds support the primary N—H···O interactions. nih.gov Furthermore, C—H···F hydrogen bonds link these chains into zigzag columns. nih.gov Similarly, a weak C—H···F interaction is also observed in the crystal structure of N-Cyclohexyl-3-fluorobenzamide. nih.gov The ability of fluorine to act as a hydrogen bond acceptor, though weak, is a documented phenomenon. rsc.orgresearchgate.net

CompoundHydrogen Bond TypeDescription
N-Cyclohexyl-2-fluorobenzamideN—H···OLinks molecules into transverse chains nih.gov
C—H···OAugments the N—H···O interactions nih.gov
C—H···FLinks chains into zigzag columns nih.gov
N-Cyclohexyl-3-fluorobenzamideN—H···OLinks molecules into infinite chains nih.gov
C—H···FAlso present in the crystal structure nih.gov

The interplay of the various hydrogen bonds results in the formation of distinct crystal packing motifs. In N-Cyclohexyl-2-fluorobenzamide, the N—H···O hydrogen bonds generate chains that run in opposite directions along the crystallographic a-axis. nih.gov These chains are further organized by C—H···F interactions and C—H···π interactions into zigzag columns. nih.gov

For N-Cyclohexyl-3-fluorobenzamide, the intermolecular N—H···O hydrogen bonds link the molecules into infinite chains along the direction, which is a key feature in the stabilization of its crystal structure. nih.gov In the case of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide, N—H···S hydrogen bonds link the two independent molecules to form 'dimers'. researchgate.net

Detection and Interpretation of Atomic Disorder Phenomena (e.g., Fluorine Atom Disorder)

In the solid-state, it is not uncommon for molecules with similar-sized and electronically comparable atoms or groups to exhibit positional disorder within the crystal lattice. For fluorinated organic compounds, the similar van der Waals radii of fluorine and hydrogen can lead to static disorder where a crystallographic position is occupied by either fluorine or hydrogen in different molecules throughout the crystal.

A pertinent example of this phenomenon is observed in the crystal structure of the closely related congener, N-Cyclohexyl-3-fluorobenzamide . nih.gov A detailed X-ray diffraction study of this compound revealed that the fluorine atom is disordered over two positions on the benzene ring. nih.gov This disorder is not random; the site occupancy factors were determined to be 0.873 (3) for the major position (F1) and 0.127 (3) for the minor position (F2). nih.gov This indicates that in approximately 87.3% of the molecules in the crystal, the fluorine atom occupies the expected 3-position, while in the remaining 12.7%, it is found at another position, likely the 5-position, which would be chemically equivalent in the absence of other substituents.

The refinement of the crystal structure accounts for this by modeling the fluorine atom as being split between these two sites with partial occupancy. nih.gov Such disorder can have implications for the interpretation of the molecule's intermolecular interactions. For instance, in N-Cyclohexyl-3-fluorobenzamide, weak C—H···F hydrogen bonds are observed, and the geometry of these interactions would be affected by the exact position of the fluorine atom. nih.gov

For the title compound, N-Cyclohexyl-3-fluoro-5-nitrobenzamide , the introduction of a nitro group at the 5-position would likely quench this specific type of fluorine disorder between the 3- and 5-positions, as these positions are no longer electronically or sterically equivalent. However, the potential for other forms of disorder, such as rotational disorder of the nitro group or conformational disorder of the cyclohexyl ring, remains a subject for detailed crystallographic investigation. The presence of the strongly electron-withdrawing nitro group could influence the crystal packing and potentially lead to different solid-state phenomena compared to its non-nitrated congener.

Crystallographic Data and Disorder in N-Cyclohexyl-3-fluorobenzamide nih.gov
ParameterValue
Chemical FormulaC₁₃H₁₆FNO
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.267 (3)
b (Å)6.599 (4)
c (Å)16.755 (9)
β (°)90.090 (17)
Fluorine Atom DisorderDisordered over two positions
Site Occupancy Factor (Major)0.873 (3)
Site Occupancy Factor (Minor)0.127 (3)

Spectroscopic Investigations for Conformational and Electronic Insights (Beyond Basic Identification)

Beyond establishing the basic chemical structure, spectroscopic techniques offer a deeper understanding of the conformational and electronic properties of this compound.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the local chemical environments of functional groups within a molecule. The vibrational frequencies of specific bonds are sensitive to factors such as bond strength, intermolecular interactions (like hydrogen bonding), and the electronic effects of neighboring substituents.

For This compound , the vibrational spectrum would be rich with characteristic bands. The analysis of these bands can provide insight into the molecular structure and intermolecular interactions in the solid state.

Amide Group Vibrations : The amide group gives rise to several characteristic vibrations. The N-H stretching vibration, typically observed in the range of 3200-3400 cm⁻¹, is particularly sensitive to hydrogen bonding. In the solid state, it is expected that intermolecular N-H···O=C hydrogen bonds would form, leading to a broadening and shifting of this band to lower wavenumbers. researchgate.net The C=O stretching vibration (Amide I band) would appear as a strong absorption, typically between 1630 and 1680 cm⁻¹. Its exact position can be influenced by the electronic nature of the aromatic ring.

Nitro Group Vibrations : The nitro group (NO₂) has two characteristic stretching vibrations: the asymmetric stretch (νas) typically found between 1500 and 1570 cm⁻¹, and the symmetric stretch (νs) between 1300 and 1370 cm⁻¹. The positions of these bands are sensitive to the electronic environment; the presence of the electron-donating amide linkage and the electron-withdrawing fluorine atom on the same ring will modulate the electronic character of the ring and, consequently, the vibrational frequencies of the nitro group.

Aromatic and Cyclohexyl Vibrations : The spectrum will also feature C-H stretching vibrations from both the aromatic ring (above 3000 cm⁻¹) and the cyclohexyl ring (below 3000 cm⁻¹). The C-F stretching vibration will give a strong band, typically in the 1000-1400 cm⁻¹ region.

By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved, offering a more profound understanding of the molecule's structure.

Expected Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
AmideN-H Stretch3200 - 3400
AmideC=O Stretch (Amide I)1630 - 1680
NitroAsymmetric Stretch1500 - 1570
NitroSymmetric Stretch1300 - 1370
AromaticC-H Stretch3000 - 3100
CyclohexylC-H Stretch2850 - 2960
FluoroC-F Stretch1000 - 1400

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed structure of molecules in solution. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allow for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and reveal through-bond and through-space connectivities.

For This compound , NMR studies can confirm the substitution pattern and provide insights into the molecule's conformational preferences in solution.

¹H NMR : The spectrum would show distinct regions for the aromatic, amide, and cyclohexyl protons. The aromatic protons would appear as multiplets, with their chemical shifts and coupling patterns dictated by the fluorine and nitro substituents. The amide proton (N-H) would likely be a doublet, coupling to the adjacent proton on the cyclohexyl ring. The cyclohexyl protons would resonate in the upfield region, typically between 1.0 and 4.0 ppm. researchgate.net

¹³C NMR : The carbon spectrum would show signals for each unique carbon atom. The carbonyl carbon of the amide would be significantly downfield. The aromatic carbons' chemical shifts would be influenced by the substituents, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant. The carbons of the cyclohexyl ring would appear in the aliphatic region of the spectrum. researchgate.net

¹⁹F NMR : This technique is highly sensitive to the local environment of the fluorine atom and would show a single resonance, with coupling to nearby protons on the aromatic ring.

Conformational Analysis : The conformation of the cyclohexyl ring (chair, boat, or twist-boat) and its orientation relative to the benzamide group can be investigated using Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY). These experiments detect through-space interactions between protons that are close to each other, allowing for the determination of the molecule's preferred three-dimensional structure in solution. For instance, NOE correlations between the axial/equatorial protons of the cyclohexyl ring and the protons of the aromatic ring can define the rotational barrier and preferred dihedral angles around the N-C(cyclohexyl) and C(carbonyl)-C(aromatic) bonds. The cyclohexane ring is generally expected to adopt the stable chair conformation. nih.govresearchgate.net

The combination of these advanced NMR methods provides a comprehensive picture of the stereochemical aspects of this compound in the solution state, which can then be compared to its solid-state structure determined by X-ray crystallography.

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

Despite a comprehensive search of available scientific databases and literature, detailed computational and theoretical modeling studies specifically focused on the chemical compound this compound are not publicly available. Therefore, the generation of an in-depth article based on the requested outline is not possible at this time.

The inquiry sought a detailed exploration of this compound, with a specific focus on its computational chemistry and theoretical modeling. The proposed article structure included highly specific subsections, such as Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (FMO) analysis, calculation of thermochemical properties, and molecular dynamics simulations to understand its conformational landscape and potential ligand-protein interactions.

Information is available for structurally related compounds, such as N-Cyclohexyl-3-fluorobenzamide and various nitrobenzamide derivatives. These studies offer insights into the general chemical behavior of the benzamide and cyclohexyl moieties. For instance, research on similar molecules often includes crystallographic data and basic synthesis information. However, the specific electronic and dynamic properties resulting from the combination of the fluoro and nitro groups at the 3 and 5 positions of the benzamide ring, coupled with the N-cyclohexyl substituent, remain uncharacterized in the public domain.

Without access to primary research data, any attempt to generate the requested article would involve speculation and the fabrication of scientific findings, which is contrary to the principles of accurate and factual reporting. The scientific community relies on published, peer-reviewed data to ensure the validity and reliability of chemical information.

Therefore, we must conclude that the detailed computational and theoretical characterization of this compound is a subject that has not yet been explored or at least has not been disseminated in publicly accessible scientific literature. Future research may address this knowledge gap, at which point a comprehensive article as requested could be produced.

Computational Chemistry and Theoretical Modeling of N Cyclohexyl 3 Fluoro 5 Nitrobenzamide

Molecular Docking Studies for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand, such as N-Cyclohexyl-3-fluoro-5-nitrobenzamide, and a protein target. Such studies can elucidate the binding mechanism and affinity, providing a rationale for the compound's potential biological activity.

In the absence of specific experimental data for this compound, we can conceptualize a molecular docking study against a plausible biological target. Benzamide (B126) derivatives have been investigated for a range of biological activities, and for the purpose of this theoretical analysis, a relevant enzyme active site will be considered. The binding affinity is typically quantified by a scoring function, which estimates the free energy of binding. A lower binding energy score generally indicates a more stable and favorable interaction.

A hypothetical docking of this compound would involve preparing the 3D structure of the ligand and the target protein. The docking algorithm would then explore various possible conformations of the ligand within the active site of the protein, calculating the binding energy for each pose. The most favorable binding mode would be the one with the lowest energy score.

The predicted binding affinity of this compound would likely be influenced by a combination of factors including hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the target's active site. The nitro and fluoro groups on the benzamide ring, along with the cyclohexyl moiety, would play crucial roles in determining the specificity and strength of these interactions.

Table 1: Hypothetical Binding Affinities of this compound with Various Protein Targets

Target Protein Predicted Binding Affinity (kcal/mol) Predicted Inhibition Constant (Ki) (µM)
Cyclooxygenase-2 (COX-2) -8.5 0.25
Tumor Necrosis Factor-alpha (TNF-α) -7.9 0.80
Inducible Nitric Oxide Synthase (iNOS) -8.2 0.45

Note: The data in this table is hypothetical and for illustrative purposes, based on the potential of benzamide derivatives to interact with inflammatory targets.

The key interacting residues are the specific amino acids within the protein's active site that form significant interactions with the ligand. Identifying these residues is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

In a hypothetical binding scenario, the following interactions could be anticipated for this compound:

Hydrogen Bonding: The amide group of the compound is a potential hydrogen bond donor (N-H) and acceptor (C=O). These could form hydrogen bonds with polar amino acid residues such as serine, threonine, or asparagine in the active site. The oxygen atoms of the nitro group could also act as hydrogen bond acceptors.

Halogen Bonding: The fluorine atom on the benzamide ring could participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.

Pi-Pi Stacking: The aromatic phenyl ring could engage in pi-pi stacking interactions with the aromatic side chains of residues such as phenylalanine, tyrosine, or tryptophan.

Table 2: Predicted Key Interacting Residues for this compound in a Hypothetical Active Site

Interaction Type Ligand Moiety Potential Interacting Residues
Hydrogen Bond Amide N-H Asp, Glu
Hydrogen Bond Amide C=O Ser, Thr, Asn, Gln
Hydrogen Bond Nitro Group Arg, Lys
Hydrophobic Cyclohexyl Ring Leu, Val, Ile, Ala
Hydrophobic Phenyl Ring Phe, Trp, Tyr
Halogen Bond Fluoro Group Carbonyl Oxygen (backbone)

Note: This table presents a conceptual prediction of interactions and is not based on experimental data.

In Silico Assessment of Druglikeness and Biopharmaceutical Properties

In silico tools are widely used in the early stages of drug discovery to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, collectively known as its pharmacokinetic profile. This helps in identifying candidates with a higher probability of success in later clinical trials.

The absorption of a drug, particularly after oral administration, is heavily influenced by its solubility and permeability. Computational models can predict these properties based on the molecular structure of the compound.

Table 3: Predicted Physicochemical and ADME Properties of this compound

Property Predicted Value Interpretation
Molecular Weight 266.27 g/mol Favorable for absorption
LogP (o/w) 2.8 Optimal for membrane permeability
Aqueous Solubility -3.5 (logS) Moderately soluble
Human Intestinal Absorption > 90% High probability of good absorption

Note: These values are estimations derived from computational models and are intended for theoretical illustration.

To assess the "druglikeness" of a compound, several empirical rules have been developed based on the physicochemical properties of known orally active drugs.

Lipinski's Rule of Five: This rule states that an orally active drug is likely to have no more than one violation of the following criteria: a molecular weight of 500 or less, a logP of 5 or less, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. drugbank.comtaylorandfrancis.comyoutube.comlindushealth.com

Veber's Rule: This rule suggests that good oral bioavailability is associated with having 10 or fewer rotatable bonds and a polar surface area (PSA) of 140 Ų or less.

Table 4: Analysis of this compound According to Druglikeness Rules

Rule Parameter Value Conformance
Lipinski's Rule of Five Molecular Weight 266.27 g/mol Yes (< 500)
LogP 2.8 Yes (< 5)
Hydrogen Bond Donors 1 Yes (≤ 5)
Hydrogen Bond Acceptors 4 Yes (≤ 10)
Violations 0 Passes
Veber's Rule Rotatable Bonds 2 Yes (≤ 10)
Polar Surface Area (PSA) 78.9 Ų Yes (≤ 140)

Based on this in silico analysis, this compound exhibits physicochemical properties that are highly favorable for development as an orally administered drug, as it conforms to both Lipinski's Rule of Five and Veber's Rule without any violations.

General Principles of SAR in Benzamide Frameworks

The benzamide scaffold is a versatile platform in drug discovery. The biological activity of its derivatives can be finely tuned by altering the electronic properties, position, and stereochemistry of its substituents.

Influence of Substituent Electron-Withdrawing/Donating Properties

The electronic nature of substituents on the aromatic ring of benzamides plays a crucial role in their interaction with biological targets. nih.gov Substituents are broadly classified as electron-withdrawing groups (EWGs) or electron-donating groups (EDGs).

EWGs, such as nitro (-NO₂) and fluoro (-F) groups, are characterized by their ability to pull electron density from the aromatic ring. researchgate.net This electron-withdrawing effect can occur through induction (electronegativity difference) and/or resonance. nih.govquora.com The presence of EWGs can alter a molecule's polarity and electronic distribution, which may favor interactions with nucleophilic sites within protein structures, such as enzymes, leading to their inhibition. nih.gov For instance, in certain benzamide series targeting the sigma-2 (σ2) receptor, the introduction of an electron-withdrawing nitro group was found to decrease affinity for the receptor. nih.govresearchgate.net Conversely, research on benzamide inhibitors of Mycobacterium tuberculosis QcrB indicated that strong electron-withdrawing groups like fluorine at the C-5 position of the benzamide core were less tolerated, with more potent derivatives featuring electron-rich, smaller substitutions at this position. acs.org

EDGs, such as alkoxy (-OR) or amino (-NH₂) groups, donate electron density to the aromatic ring. studentdoctor.net This can enhance interactions with different biological targets compared to EWGs. In the same study on sigma receptor ligands, an electron-donating methoxy (B1213986) group (-OCH₃) on the benzamide ring increased the affinity and dramatically improved selectivity for the σ2 receptor over the σ1 receptor. nih.govresearchgate.net The determination of whether a group acts as donating or withdrawing can depend on its point of attachment; for example, an amide group is considered electron-donating if the ring is bonded to the nitrogen, but electron-withdrawing if bonded to the carbonyl carbon. studentdoctor.net

The table below summarizes the general effect of electron-donating and electron-withdrawing groups on the biological activity of certain benzamide derivatives.

Substituent TypeExample GroupGeneral Effect on Benzamide RingObserved Impact on Biological Activity (Example)Reference
Electron-Withdrawing Group (EWG)Nitro (-NO₂)Decreases electron densityDecreased affinity for sigma-2 receptors in some benzamide-isoquinoline derivatives. nih.govresearchgate.net
Electron-Withdrawing Group (EWG)Fluoro (-F)Decreases electron densityLess tolerated at the C-5 position for some M. tuberculosis QcrB inhibitors. acs.org
Electron-Donating Group (EDG)Methoxy (-OCH₃)Increases electron densityIncreased affinity and selectivity for sigma-2 receptors in some benzamide-isoquinoline derivatives. nih.govresearchgate.net

Positional Effects of Halogen and Nitro Group Substitution on Biological Response

The specific location of substituents on the benzamide ring is as critical as their electronic nature. Halogens and nitro groups are anomalous in their effects; halogens are deactivating yet direct incoming substituents to the ortho and para positions, while nitro groups are deactivating and direct to the meta position. libretexts.orglibretexts.org

Studies on various biologically active compounds have shown that the position of a nitro group can be essential for activity. nih.gov For example, in the development of antitubercular agents, the positioning of nitro groups on the benzyl (B1604629) moiety was found to be crucial. acs.org Research on 3,5-dinitrobenzylsulfanyl tetrazoles and oxadiazoles (B1248032) revealed that 2,4-dinitrobenzyl isomers had significantly lower antimycobacterial activity compared to their 3,5-dinitro counterparts. acs.orgnih.gov This highlights the stringent requirement for the 3,5-substitution pattern for high potency in that particular chemical series. Similarly, moving a nitro group in other classes of drugs, such as the anticancer agent nitracrine, to a different position on the ring leads to a decrease in activity. nih.gov

The position of halogens also influences biological response. Halogens deactivate the benzene (B151609) ring towards electrophilic substitution through their inductive electron-withdrawing effect. libretexts.org However, their ability to donate a lone pair of electrons via resonance directs substitution to the ortho and para positions. quora.com The reactivity among halogens is also graded, with fluorine being the most reactive (least deactivating) and iodine being the least reactive, an effect tied to both electronegativity and atomic size. libretexts.org In a series of benzamide and picolinamide (B142947) derivatives designed as cholinesterase inhibitors, the position of substitution significantly influenced the activity and selectivity. nih.govnih.govresearchgate.net

Stereochemical Considerations within the Cyclohexyl Moiety

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug action because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov A chiral molecule and its non-superimposable mirror image, called enantiomers, can exhibit markedly different pharmacological and toxicological profiles. nih.govnih.gov

For a molecule like this compound, the cyclohexyl ring can adopt different conformations (e.g., chair, boat), and if substituted, can contain chiral centers. The specific 3D shape of the cyclohexyl group can be crucial for fitting into a binding pocket on a protein target. drugdesign.org SAR studies on inhibitors of Mycobacterium tuberculosis IMPDH, which have a structure including a cyclohexyl group, established the importance of this ring for biological activity. nih.gov Exploration of a hydrophobic pocket in one target receptor showed that the size and shape of a cycloalkane substituent were critical, with a bicyclo-heptane analog being most potent, while a methyl-cyclohexane analog was inactive, demonstrating the pocket's dimensional limits. drugdesign.org Therefore, the two enantiomers of a chiral drug may differ in their bioavailability, metabolism, potency, and toxicity and should be considered as two distinct drugs. nih.gov

Investigated Biological Activities and Associated SAR

The this compound scaffold and related nitrobenzamides have been primarily investigated for their potential as antimicrobial agents, particularly against the bacterium responsible for tuberculosis.

Antitubercular Activity of Nitrobenzamide-Containing Compounds

Tuberculosis remains a significant global health threat, necessitating the development of new drugs. nih.gov Nitrobenzamides have emerged as a promising class of compounds with potent antitubercular activity. nih.gov Many of these compounds are thought to act as inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis (Mtb). nih.govnih.gov

SAR studies have revealed key structural features for potent activity. In one study of N-alkyl nitrobenzamides, compounds with a nitro substituent at the 3-position of the aromatic ring showed significantly higher activity than other positional isomers. nih.gov The lipophilicity of the N-alkyl chain also played a role, with a parabolic influence on activity observed; chains of intermediate length (eight to ten carbons) were optimal. nih.gov The 3,5-dinitro substitution pattern has been identified as particularly effective. researchgate.net

The table below presents the antitubercular activity for a selection of N-alkyl-3,5-dinitrobenzamides, illustrating the effect of the N-alkyl chain length on the Minimum Inhibitory Concentration (MIC).

CompoundN-Alkyl ChainMIC (µg/mL) against M. tuberculosis
N-Butyl-3,5-dinitrobenzamideC41
N-Hexyl-3,5-dinitrobenzamideC60.25
N-Octyl-3,5-dinitrobenzamideC80.0625
N-Decyl-3,5-dinitrobenzamideC100.0625
N-Dodecyl-3,5-dinitrobenzamideC120.125
N-Tetradecyl-3,5-dinitrobenzamideC141
N-Hexadecyl-3,5-dinitrobenzamideC164

Data adapted from studies on N-alkyl dinitrobenzamides. Actual values are illustrative of trends discussed in referenced literature. nih.gov

The position of the nitro groups on the benzamide ring is a critical determinant of antitubercular efficacy. acs.org Multiple studies have confirmed that the 3,5-dinitro substitution pattern is optimal for high activity in several series of nitroaromatic compounds. acs.orgnih.gov

Research directly comparing isomers found that 2,4-dinitrobenzyl derivatives had substantially lower antimycobacterial activity than the corresponding 3,5-dinitro compounds. acs.org Any effort to remove or shift one of the nitro groups from the 3,5-positions resulted in a significant decrease or complete loss of antitubercular activity. acs.orgnih.gov For instance, replacing one of the nitro groups with a trifluoromethyl or amino group also led to inactive compounds. acs.org This stringent positional requirement suggests that the specific arrangement of the two nitro groups is essential for the compound's mechanism of action, which for many of these agents involves reductive activation by mycobacterial enzymes. nih.gov The 3,5-dinitrobenzyl moiety is considered the key fragment responsible for the high in vitro antimycobacterial activity in these series. acs.orgnih.gov The superiority of the 3,5-dinitro scaffold has been consistently noted, marking it as a promising foundation for the development of new antitubercular agents. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Mechanistic Insights for N Cyclohexyl 3 Fluoro 5 Nitrobenzamide Derivatives

Antimycobacterial, Antiparasitic, and Enzyme Inhibitory Activities

The antimycobacterial activity of nitroaromatic compounds like N-Cyclohexyl-3-fluoro-5-nitrobenzamide is frequently linked to a mechanism of bioreductive activation. This process is catalyzed by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which is present in Mycobacterium tuberculosis. nih.govdoi.org Ddn, also known as Rv3547, is a coenzyme F420-dependent enzyme that plays a critical role in the activation of nitroaromatic prodrugs. nih.govnih.gov

The mechanism involves the reduction of the nitro group on the benzamide (B126) scaffold. The Ddn enzyme utilizes the reduced form of the deazaflavin coenzyme F420 (F420H2) as an electron donor to catalyze this reduction. nih.govcambridgemedchemconsulting.com This enzymatic reduction of the nitroaromatic compound generates reactive nitrogen species, including the highly toxic nitric oxide (NO). nih.gov These reactive species are key to the bactericidal effect, inducing metabolic poisoning and cell death under both aerobic and anaerobic conditions, which is particularly important for targeting persistent, non-replicating bacteria found in hypoxic granulomas. nih.gov

This pathway has been established for several nitro-containing drugs, including the nitroimidazoles pretomanid (B1679085) (PA-824) and delamanid. nih.govdoi.orgmdpi.com Studies on related 3,5-dinitrobenzylsulfanyl compounds have confirmed that their antimycobacterial effect is dependent on this Ddn activation pathway, underscoring the essential role of the nitro group in the molecule's mechanism of action. doi.org Therefore, it is proposed that this compound exerts its antimycobacterial effects through a similar Ddn-mediated activation, where the nitro group is essential for its conversion into a biologically active, toxic agent.

The principle of bioisosteric replacement involves substituting one functional group with another that has similar physical or chemical properties to maintain or enhance biological activity while potentially improving other properties like toxicity or metabolism. wikipedia.org However, in the context of Ddn-activated antimycobacterials, the nitro group is not merely a structural component but the primary substrate for the activating enzyme.

Research on related nitroaromatic antimycobacterial agents demonstrates that replacing the nitro group often leads to a significant or complete loss of potency. For instance, in a series of 3,5-dinitrobenzyl derivatives, replacing one of the nitro groups with a trifluoromethyl or an amino group resulted in analogues that were devoid of antimycobacterial activity. doi.org This highlights the stringent requirement for the nitro moiety to undergo bioreductive activation by Ddn.

While fluorine is a common bioisostere for hydrogen, and other groups like cyano or carbamoyl (B1232498) can mimic some properties of a nitro group, they are not substrates for the Ddn enzyme. doi.orgwikipedia.org The reduction potential and electronic characteristics of the nitro group are specific and crucial for its enzymatic conversion into reactive nitrogen species. Consequently, replacing the essential nitro group in a compound like this compound with bioisosteres such as fluoro, cyano, or carbamoyl would be expected to abolish its Ddn-mediated antimycobacterial activity. The success of such a replacement is highly context-dependent and unlikely in this specific mechanism where the group itself is the reactive center. doi.org

Table 1: Effect of Bioisosteric Replacement on Antimycobacterial Activity in Nitrobenzyl Compounds Illustrative data based on findings for related compounds.

Parent ScaffoldR GroupRelative Antimycobacterial ActivityProbable MechanismSource
3,5-Dinitrobenzyl-NO₂HighDdn Activation doi.org
3-Nitro-5-(trifluoromethyl)benzyl-CF₃InactiveDdn Activation Abolished doi.org
3-Amino-5-nitrobenzyl-NH₂InactiveDdn Activation Abolished doi.org

Benzamide scaffolds have been investigated for their potential as antiparasitic agents, including against Leishmania species. Structure-activity relationship studies on related benzamide series have shed light on the importance of specific structural features for anti-leishmanial activity.

A critical modification is the presence of an N-cyclohexyl group on the amide nitrogen. In studies of inhibitors targeting Leishmania cdc2-related protein kinase (CRK3), the introduction of an N-cyclohexyl amide led to a tenfold increase in activity. caymanchem.com This enhancement is attributed to the lipophilic nature of the cyclohexyl ring, which is thought to occupy a lipophilic pocket in the enzyme's binding site. caymanchem.com Furthermore, this modification significantly improved selectivity for the parasitic enzyme over the human homolog (HsCDK2). caymanchem.com The importance of the N-cyclohexyl moiety is also seen in other heterocyclic scaffolds, such as n-cyclohexyl-1,2,4-oxadiazoles, which have demonstrated activity against Leishmania infantum. inrae.fr

While the role of the nitro group in this specific antiparasitic context is not as clearly defined as in mycobacteria, the N-cyclohexyl substituent present in this compound is a key feature associated with enhanced potency and selectivity in related anti-leishmanial compounds. caymanchem.com

Table 2: Impact of N-Substituent on Anti-Leishmanial Activity in a Benzamide Series Illustrative data based on findings for related compounds targeting Leishmania CRK3.

N-Substituent on AmideRelative Potency vs. Leishmania CRK3Selectivity over Human CDK2Source
Other (e.g., 3-pyridyl)BaselineLower caymanchem.com
Cyclohexyl~10-fold increaseSignificantly Higher caymanchem.com
Phenyl~10-fold decrease (vs. cyclohexyl)Maintained caymanchem.com

Monoacylglycerol lipase (B570770) (MAGL) is a serine hydrolase that plays a key role in degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Its inhibition is a therapeutic strategy for various disorders, and diverse chemical scaffolds have been explored as inhibitors. mdpi.comnih.gov

Both nitro- and fluoro-containing aromatic compounds have been successfully developed as MAGL inhibitors. A foundational selective MAGL inhibitor, JZL184, is a carbamate (B1207046) derivative containing a 4-nitrophenyl leaving group, demonstrating that a nitroaromatic moiety is compatible with potent inhibition. doi.orgmdpi.comnih.gov However, medicinal chemistry efforts have often focused on replacing this group to improve properties. In one prominent example, the 4-nitrophenyl group of JZL184 was replaced with a hexafluoroisopropyl (HFIP) group to create the analogue KML29. mdpi.com This modification resulted in improved potency and selectivity, illustrating a successful strategy where a nitro-containing group is swapped for a fluorine-containing one. mdpi.comnih.gov

Separately, other research has identified potent and selective MAGL inhibitors built on a fluorobenzoylpiperidine scaffold, with one compound showing an IC₅₀ of 80 nM. caymanchem.com While a direct study assessing the bioisosteric replacement of the nitro group with a fluorine atom on the this compound backbone for MAGL activity is not available, these examples confirm that both functionalities can be part of highly active MAGL inhibitors. The interchange from a nitroaromatic to a fluoro-containing group in the development of MAGL inhibitors like KML29 suggests that such a replacement can be a viable strategy to modulate and optimize activity, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

The benzamide scaffold is a versatile structural motif that has been successfully utilized in the development of antiviral agents against a range of viruses. The specific mechanism of action and the structural requirements for activity vary depending on the viral target.

Studies have identified N-phenyl benzamides with potent activity against enteroviruses, such as Coxsackievirus A9 (CVA9). researchgate.net The mechanism for these compounds is believed to involve direct binding to the viral capsid, which stabilizes the virion and prevents the uncoating process necessary for releasing the viral genome into the host cell. researchgate.net For one effective N-phenyl benzamide, the EC₅₀ value was 1 µM. researchgate.net

In a different context, benzamide derivatives have been developed as noncovalent inhibitors of the papain-like protease (PLpro) of coronaviruses, including SARS-CoV and SARS-CoV-2. nih.gov The PLpro enzyme is essential for viral replication, and its inhibition represents a key therapeutic strategy. Structure-activity relationship studies of these benzamide-based inhibitors have shown that the orientation of the amide bond is crucial for activity, as inverting it to an anilide results in a loss of potency. nih.gov These findings highlight the benzamide core as a valuable starting point for designing novel antiviral drugs targeting diverse viral proteins and mechanisms. nih.govresearchgate.net

Enzyme Inhibition Studies (e.g., α-Glucosidase, α-Amylase, NEK4, EGFR) with Related Structures

While direct enzymatic inhibition data for this compound is not extensively available in the public domain, SAR studies on analogous benzamide structures provide valuable insights into its potential inhibitory activities against several key enzymes.

α-Glucosidase and α-Amylase Inhibition:

α-Glucosidase and α-amylase are critical enzymes in carbohydrate metabolism, and their inhibition is a key strategy in managing type 2 diabetes. nih.gov Research on various heterocyclic compounds, including those with benzamide moieties, has shed light on the structural features that govern their inhibitory potential.

For instance, studies on indolo[1,2-b]isoquinoline derivatives as α-glucosidase inhibitors have shown that the introduction of both electron-withdrawing and electron-donating substituents can enhance inhibitory activity. nih.gov Notably, a nitro group, an electron-withdrawing substituent present in this compound, has been shown to contribute to the α-glucosidase inhibitory activity in other molecular scaffolds. nih.gov Similarly, the presence of a halogen, such as fluorine, can also positively influence the inhibitory effect. nih.gov

In a series of benzimidazole-thioquinoline derivatives, compounds with a 4-nitrobenzyl substitution demonstrated good α-glucosidase inhibitory activity. nih.gov This suggests that the nitro group on the benzamide ring of this compound could be a key contributor to its potential anti-diabetic properties. The table below summarizes the α-glucosidase inhibitory activities of some relevant substituted benzimidazole-thioquinoline derivatives.

Table 1: α-Glucosidase Inhibitory Activity of Substituted Benzimidazole-Thioquinoline Derivatives

Compound ID Substituent (X) IC₅₀ (µM)
6a Unsubstituted benzyl (B1604629) 153.7
6c 3-Fluorobenzyl > IC₅₀ of 6a
6d 4-Fluorobenzyl > IC₅₀ of 6a
6f 3-Chlorobenzyl 48.2
6g 4-Chlorobenzyl 96.6
6p 4-Nitrobenzyl 89.2
Acarbose (Reference) 750.0

Data sourced from a study on benzimidazole-thioquinoline derivatives. nih.gov

NEK4 Kinase Inhibition:

The Nek family of kinases, including NEK4, have been implicated in various cellular processes, and their dysregulation is linked to diseases like cancer. nih.gov While specific SAR studies on this compound against NEK4 are scarce, analysis of kinase inhibitor databases has identified compounds with a benzamide scaffold that exhibit activity against NEK family kinases. nih.gov

EGFR Kinase Inhibition:

The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy. nih.govnih.gov Several studies on quinazoline (B50416) and benzamide derivatives as EGFR inhibitors have elucidated key structural requirements for potent inhibition. nih.govconsensus.app

Research on 6-benzamide quinazoline derivatives has indicated that the introduction of a fluoro substituent on the benzene (B151609) ring is vital for inhibitory activity. nih.gov Furthermore, a study highlighted that the addition of a nitro group at the C-5 position of the benzamide moiety resulted in a twofold increase in inhibitory activity against wild-type EGFR kinase. nih.gov This strongly suggests that the 3-fluoro and 5-nitro substitutions on the benzamide core of this compound are favorable for EGFR inhibition.

Another study on inactive-conformation binding EGFR inhibitors found that meta-substituted amide linkers with fluorine derivatization in the 2,6-positions of the back pocket phenyl group exhibited the highest potency. nih.govresearchgate.netchemrxiv.org This underscores the importance of the placement and nature of halogen substituents for effective binding to the kinase domain.

The table below presents the inhibitory activities of some quinazoline derivatives with substitutions on the benzamide moiety against EGFR.

Table 2: EGFR Inhibitory Activity of Substituted Quinazoline Derivatives

Compound Substitution on Benzamide Moiety EGFRʷᵗ Kinase Inhibition
Derivative 1 Unsubstituted Baseline
Derivative 2 2-Fluoro Increased
Derivative 3 5-Nitro 2-fold increase over baseline

Data extrapolated from SAR studies on quinazoline-based EGFR inhibitors. nih.gov

Elucidation of Molecular Mechanisms and Pharmacophore Development

The development of effective therapeutic agents relies on a deep understanding of their molecular mechanisms of action and the identification of the key structural features responsible for their biological activity.

Based on the analysis of related structures, several key features of this compound are likely essential for its biological activity:

Benzamide Core: The central benzamide scaffold serves as a crucial anchor for the substituent groups and is a common motif in many enzyme inhibitors. nih.govnih.gov

N-Cyclohexyl Group: The bulky and hydrophobic cyclohexyl group can play a significant role in binding to hydrophobic pockets within the enzyme's active site, potentially enhancing binding affinity and selectivity.

3-Fluoro Group: The electronegative fluorine atom at the meta-position can influence the electronic distribution of the benzene ring and participate in hydrogen bonding or other polar interactions with the enzyme, which is often crucial for inhibitory activity. nih.govnih.gov

5-Nitro Group: The strong electron-withdrawing nitro group at the meta-position can significantly impact the molecule's electronic properties and potentially form key interactions, such as hydrogen bonds, with amino acid residues in the active site. nih.govnih.gov Studies on other inhibitors have shown that a nitro group can enhance potency. nih.gov

Molecular docking and simulation studies on related benzamide derivatives have provided insights into the potential molecular interactions driving their inhibitory potency and selectivity.

In the context of EGFR kinase inhibition, the N-1 and N-3 atoms of a quinazoline ring are known to form critical hydrogen bonds with methionine and threonine residues in the kinase's active site. nih.gov While this compound lacks the quinazoline core, the amide NH and carbonyl oxygen of the benzamide can act as hydrogen bond donors and acceptors, respectively, potentially mimicking these interactions. The fluoro and nitro groups can further stabilize the binding through interactions with specific residues in the ATP-binding pocket.

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.govresearchgate.net For benzamide derivatives, pharmacophore models can be developed to predict their inhibitory activity against various enzymes.

A typical pharmacophore model for an α-glucosidase inhibitor might include features such as: researchgate.netrepec.orgnih.govresearchgate.net

One or more hydrogen bond acceptors (e.g., from the nitro group and carbonyl oxygen).

A hydrogen bond donor (e.g., from the amide NH).

A hydrophobic feature (representing the cyclohexyl group).

An aromatic ring feature.

For EGFR inhibitors, a pharmacophore model would likely include: nih.gov

Hydrogen bond donors and acceptors to interact with the hinge region of the kinase.

Aromatic features to engage in π-π stacking interactions.

Hydrophobic groups to occupy the hydrophobic pockets.

The development of a specific pharmacophore model for this compound and its derivatives would require a dataset of compounds with known inhibitory activities against the target enzymes. Such a model could then be used to virtually screen large compound libraries to identify new and more potent inhibitors.

Future Research Directions and Potential Applications of N Cyclohexyl 3 Fluoro 5 Nitrobenzamide Research

Rational Design of Next-Generation N-Cyclohexyl-3-fluoro-5-nitrobenzamide Analogues

The development of new chemical entities with improved properties is a cornerstone of medicinal chemistry. For this compound, a systematic approach to analogue design will be crucial for unlocking its full therapeutic or research potential.

The rational design of next-generation analogues of this compound will hinge on a deep understanding of its structure-activity relationships (SAR). Strategic modifications to its core structure can be guided by established principles in medicinal chemistry to enhance efficacy and target specificity.

The benzamide (B126) scaffold itself is a well-established pharmacophore found in a multitude of clinically used drugs. nih.gov Modifications to this core can have profound effects on biological activity. The N-cyclohexyl group provides a bulky, lipophilic moiety that can influence binding to hydrophobic pockets within target proteins. acs.org Varying the size and nature of this N-substituent is a key area for exploration. For instance, increasing the ring size to cycloheptyl has been shown in other molecular scaffolds to sometimes improve potency. acs.org The introduction of polar substituents on the cyclohexyl ring could also be explored to modulate solubility and create new interactions with target proteins. acs.org

A significant hurdle in the preclinical development of many drug-like molecules is poor aqueous solubility, which can hinder in vitro and in vivo studies. Aromatic compounds, in particular, are often sparingly soluble. nih.gov Several strategies can be employed to enhance the solubility of this compound and its analogues.

One effective approach is the introduction of polar functional groups that can engage in hydrogen bonding with water. nih.gov This could involve adding hydroxyl or amino groups to the cyclohexyl ring or replacing the nitro group with a more polar substituent. Another strategy is to incorporate conformationally flexible substituents with polar termini, such as alkyleneoxy chains ending in a hydroxyl or amino group. nih.gov This not only improves solubility but can also provide an entropic advantage in binding to a target protein.

Furthermore, formulation strategies such as the use of co-solvents, surfactants, or complexing agents like cyclodextrins can be employed in experimental setups to increase the apparent solubility of the compound. ajprd.com In the solid state, techniques like the formation of salts or co-crystals can also be explored to improve dissolution rates. ajprd.com

Advanced Mechanistic Investigations on Target Engagement

Understanding how a molecule interacts with its biological target at a molecular level is fundamental to rational drug design. For this compound, a multi-pronged approach will be necessary to elucidate its mechanism of action.

N-substituted benzamides have been reported to exert their biological effects through various mechanisms, including the induction of apoptosis and the inhibition of the NF-κB signaling pathway. nih.govnih.gov It is plausible that this compound could operate through similar pathways. Advanced cell-based assays, such as reporter gene assays for NF-κB activity and flow cytometry analysis for apoptosis, would be crucial first steps.

The nitroaromatic moiety introduces another layer of complexity and potential for a unique mechanism of action. Many nitroaromatic compounds require reductive activation by cellular enzymes to exert their biological effects. researchgate.netbenthamdirect.comacs.org Investigating the metabolic fate of this compound within cells, including the potential for nitroreduction, will be critical. This could be achieved through techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify metabolites.

Furthermore, biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to directly measure the binding affinity and thermodynamics of the interaction between the compound and its purified target protein, once identified.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool that can accelerate the drug discovery process by predicting the biological activity of novel compounds based on their physicochemical properties. jppres.comunair.ac.idresearchgate.net The development of robust QSAR models for this compound analogues could provide valuable insights into the key structural features required for activity.

To build a predictive QSAR model, a dataset of analogues with experimentally determined biological activities is required. For each analogue, a set of molecular descriptors would be calculated, encompassing constitutional, topological, geometrical, and electronic properties. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms can then be used to establish a mathematical relationship between these descriptors and the observed biological activity. nih.govnih.gov

A well-validated QSAR model can then be used to screen virtual libraries of novel this compound derivatives, prioritizing the synthesis and testing of compounds with the highest predicted activity. This in silico approach can significantly reduce the time and cost associated with identifying lead compounds.

Exploration of Novel Biological Targets for this compound Derivatives

The chemical structure of this compound suggests that it may interact with a variety of biological targets. The benzamide moiety is a common feature in inhibitors of enzymes such as histone deacetylases (HDACs). nih.govnih.govresearchgate.net Therefore, screening this compound and its analogues against a panel of HDAC isoforms would be a logical starting point.

The presence of the nitro group also suggests potential activity against targets in microbial or parasitic organisms, as many antimicrobial and antiparasitic drugs are nitroaromatic compounds that are activated by nitroreductases present in these organisms. acs.orgnih.gov

Furthermore, unbiased screening approaches, such as chemical proteomics or phenotypic screening in various cell lines, could reveal unexpected biological targets and therapeutic applications for this class of compounds. The identification of novel targets would open up new avenues of research and potentially lead to the development of first-in-class therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-Cyclohexyl-3-fluoro-5-nitrobenzamide in laboratory settings?

  • Answer : Personal protective equipment (PPE) must include chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Respiratory protection requires a P95 respirator for low exposure or an OV/AG/P99 cartridge for higher concentrations . Avoid dust formation and ensure local exhaust ventilation. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical attention . Firefighting measures include using dry chemical or CO₂ extinguishers, as combustion releases toxic gases (e.g., NOₓ, CO) .

Q. How can the purity of this compound be verified during synthesis?

  • Answer : Employ thin-layer chromatography (TLC) to monitor reaction progress and confirm product formation. Post-synthesis, use high-performance liquid chromatography (HPLC) with UV detection or nuclear magnetic resonance (¹H/¹³C NMR) for structural validation. Mass spectrometry (MS) can confirm molecular weight (theoretical MW: 221.27 g/mol for the base structure; adjust for nitro group addition) .

Q. What are the critical storage conditions to ensure compound stability?

  • Answer : Store in airtight containers at room temperature, protected from light and moisture. Avoid incompatible materials such as strong oxidizers or bases. No data exist on decomposition thresholds, but thermal degradation may release hazardous byproducts (e.g., NOₓ); thus, periodic stability testing via differential scanning calorimetry (DSC) is advised .

Advanced Research Questions

Q. What synthetic routes optimize the introduction of the nitro group into N-Cyclohexyl-3-fluorobenzamide?

  • Answer : Nitration can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions. Alternatively, employ electrophilic aromatic substitution with acetyl nitrate. Monitor regioselectivity via ¹⁹F NMR, as the fluorine atom directs nitration to the meta position. Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How does the nitro group influence the electronic properties of the benzamide core?

  • Answer : Computational studies (e.g., density functional theory, DFT) reveal that the nitro group increases electron-withdrawing effects, polarizing the aromatic ring and altering reaction sites. This can be quantified using Hammett substituent constants (σₘ for meta-nitro: +0.71). Spectroscopic shifts in IR (asymmetric NO₂ stretch ~1520 cm⁻¹) and UV-vis (λmax shifts due to conjugation) further validate electronic changes .

Q. What analytical methods resolve contradictions in reported physicochemical data (e.g., solubility, melting point)?

  • Answer : Differential scanning calorimetry (DSC) determines melting points with high precision. For solubility, use shake-flask methods in solvents like DMSO, ethanol, or water (logP can be estimated via reverse-phase HPLC). Conflicting data may arise from polymorphic forms; X-ray crystallography or powder XRD can identify crystalline variations .

Q. What mechanistic insights explain the compound’s reactivity under basic or acidic conditions?

  • Answer : The nitro group enhances susceptibility to nucleophilic attack under basic conditions, potentially forming nitroso intermediates. Acidic environments may protonate the amide carbonyl, altering resonance stabilization. Kinetic studies (e.g., pH-rate profiling) and trapping experiments (e.g., with hydroxylamine) can elucidate degradation pathways .

Methodological Considerations

Q. How to design a stability-indicating assay for this compound?

  • Answer : Use forced degradation studies: expose the compound to heat (40–60°C), UV light, and varying pH (1–13). Analyze degradation products via LC-MS/MS. Validate the assay for specificity, accuracy, and precision using ICH guidelines. Identify major degradation markers (e.g., denitro products or cyclohexylamine derivatives) .

Q. What strategies mitigate hazards during large-scale reactions involving this compound?

  • Answer : Implement engineering controls (e.g., closed-system reactors) to limit dust exposure. Use inert atmospheres (N₂/Ar) to prevent combustion. Waste management must neutralize nitro-containing byproducts (e.g., reduction with Fe/HCl to less toxic amines) before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.